molecular formula C9H10BrClN2O B15304504 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B15304504
M. Wt: 277.54 g/mol
InChI Key: ZIBNLTXVORHQOL-UHFFFAOYSA-N
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Description

3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the indole core, which can then be further functionalized to introduce the amino and bromo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole core can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of amino or thio-substituted indoles.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of reduced indole derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of amino and bromo groups makes it a versatile intermediate for further functionalization and exploration in various research fields.

Biological Activity

3-Amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

Chemical Name: this compound
Molecular Formula: C9H10BrN2O·HCl
CAS Number: 897957-06-1
Molecular Weight: 256.55 g/mol
Physical Form: Solid

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of indole derivatives, including this compound. This compound exhibits significant activity against various bacterial strains, particularly resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
3-Amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one HClS. aureus ATCC 259233.907.80
S. aureus ATCC 43300 (MRSA)<1.0012.50
E. coli ATCC 25922>100>100

The compound showed a low minimum inhibitory concentration (MIC) against MRSA, indicating its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity against Candida albicans. The minimum fungicidal concentration (MFC) was assessed in various studies:

Compound Fungal Strain MIC (µg/mL) MFC (µg/mL)
3-Amino-6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one HClCandida albicans ATCC 102317.8015.60

These results suggest that the compound could be further explored for its antifungal applications in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound was found to exhibit significant antiproliferative effects against several types of cancer cells.

Cell Line IC50 (µM)
A549 (Lung Cancer)5.0
HeLa (Cervical Cancer)8.0
MCF7 (Breast Cancer)10.0

The data indicate that the compound selectively inhibits the growth of rapidly dividing cancer cells while having a lesser effect on normal cells .

The biological activity of this indole derivative is believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Wall Synthesis: Similar to other indole derivatives, it may disrupt bacterial cell wall integrity.
  • Interference with Nucleic Acid Synthesis: The compound could inhibit DNA/RNA synthesis in both bacteria and cancer cells.
  • Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in preclinical models:

  • A study demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models of lung cancer.
  • Another investigation focused on its synergistic effects when combined with existing antibiotics against MRSA strains, showing enhanced efficacy.

Properties

Molecular Formula

C9H10BrClN2O

Molecular Weight

277.54 g/mol

IUPAC Name

3-amino-6-bromo-1-methyl-3H-indol-2-one;hydrochloride

InChI

InChI=1S/C9H9BrN2O.ClH/c1-12-7-4-5(10)2-3-6(7)8(11)9(12)13;/h2-4,8H,11H2,1H3;1H

InChI Key

ZIBNLTXVORHQOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(C1=O)N.Cl

Origin of Product

United States

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